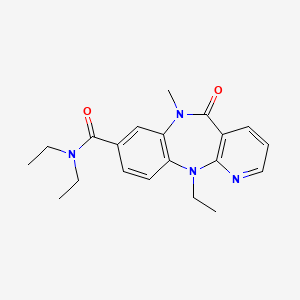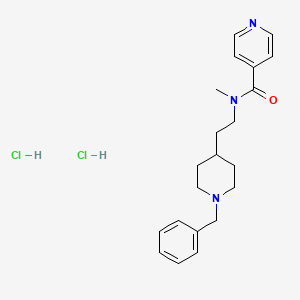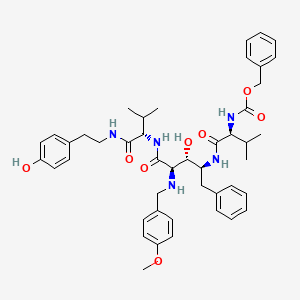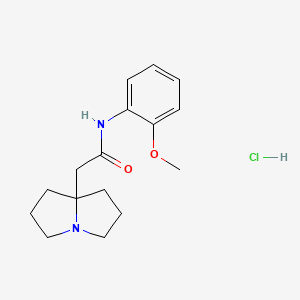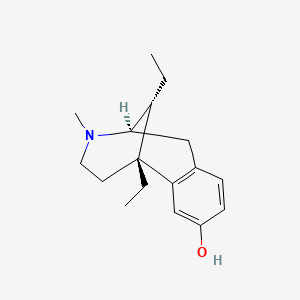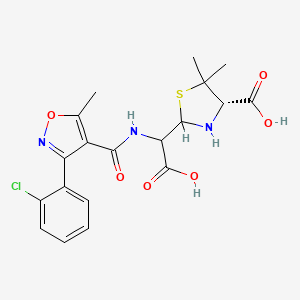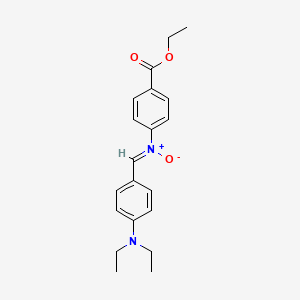
gamma-(p-Diethylaminophenyl)-N-(p-carboethoxyphenyl)nitrone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Gamma-(p-Diethylaminophenyl)-N-(p-carboethoxyphenyl)nitrone is a synthetic organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a nitrone functional group, which is a nitrogen-oxygen double bond adjacent to a carbon-nitrogen single bond. The compound’s structure includes two phenyl rings, one substituted with a diethylamino group and the other with a carboethoxy group. These substitutions confer specific electronic and steric properties, making the compound useful in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of gamma-(p-Diethylaminophenyl)-N-(p-carboethoxyphenyl)nitrone typically involves a multi-step process:
-
Formation of the Nitrone Group: : The nitrone group can be synthesized by the reaction of a nitroso compound with an aldehyde or ketone. For this compound, a suitable nitroso precursor and an aldehyde or ketone with the desired phenyl substitution are used.
-
Substitution Reactions: : The diethylamino and carboethoxy groups are introduced through substitution reactions. These reactions often require specific catalysts and conditions to ensure selective substitution at the desired positions on the phenyl rings.
-
Purification: : The final product is purified using techniques such as recrystallization or chromatography to obtain the compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch or Continuous Flow Reactors: These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations.
Catalysts: Industrial synthesis may use specific catalysts to enhance reaction rates and selectivity.
Automated Purification Systems: These systems streamline the purification process, ensuring consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Gamma-(p-Diethylaminophenyl)-N-(p-carboethoxyphenyl)nitrone undergoes various chemical reactions, including:
Oxidation: The nitrone group can be oxidized to form nitro compounds.
Reduction: Reduction reactions can convert the nitrone group to amines or hydroxylamines.
Substitution: The phenyl rings can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate, or other strong oxidizers.
Reducing Agents: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution Reagents: Halogens, alkylating agents, or nucleophiles such as amines or thiols.
Major Products
Oxidation Products: Nitro derivatives of the original compound.
Reduction Products: Amines or hydroxylamines.
Substitution Products: Various substituted phenyl derivatives, depending on the reagents used.
Scientific Research Applications
Gamma-(p-Diethylaminophenyl)-N-(p-carboethoxyphenyl)nitrone has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex molecules through nitrone-olefin cycloaddition reactions.
Biology: Studied for its potential as a spin trap in electron paramagnetic resonance (EPR) spectroscopy, which helps in detecting and characterizing free radicals.
Medicine: Investigated for its potential therapeutic effects, including neuroprotective properties and its role in mitigating oxidative stress.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of gamma-(p-Diethylaminophenyl)-N-(p-carboethoxyphenyl)nitrone involves its interaction with free radicals and reactive oxygen species. The nitrone group can trap these reactive species, forming stable adducts that can be detected and analyzed. This property is particularly valuable in studying oxidative stress and related biological processes. The compound’s molecular targets include various free radicals and reactive intermediates, and its pathways involve the stabilization and neutralization of these reactive species.
Comparison with Similar Compounds
Gamma-(p-Diethylaminophenyl)-N-(p-carboethoxyphenyl)nitrone can be compared with other nitrones, such as:
Alpha-Phenyl-N-tert-butylnitrone (PBN): A well-known spin trap used in EPR spectroscopy.
N-Methyl-N-phenyl-nitrone (MPN): Another nitrone with similar spin-trapping properties.
N-Benzylidene-tert-butylamine N-oxide (BTA): Used in similar applications but with different reactivity and stability profiles.
The uniqueness of this compound lies in its specific substituents, which confer distinct electronic and steric properties, making it suitable for specialized applications in research and industry.
Properties
CAS No. |
93749-88-3 |
|---|---|
Molecular Formula |
C20H24N2O3 |
Molecular Weight |
340.4 g/mol |
IUPAC Name |
1-[4-(diethylamino)phenyl]-N-(4-ethoxycarbonylphenyl)methanimine oxide |
InChI |
InChI=1S/C20H24N2O3/c1-4-21(5-2)18-11-7-16(8-12-18)15-22(24)19-13-9-17(10-14-19)20(23)25-6-3/h7-15H,4-6H2,1-3H3/b22-15- |
InChI Key |
GRWDSSVTDTVMEV-JCMHNJIXSA-N |
Isomeric SMILES |
CCN(CC)C1=CC=C(C=C1)/C=[N+](/C2=CC=C(C=C2)C(=O)OCC)\[O-] |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C=[N+](C2=CC=C(C=C2)C(=O)OCC)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



